molecular formula C12H15NO3 B7546221 N-phenylmethoxyoxolane-2-carboxamide

N-phenylmethoxyoxolane-2-carboxamide

Cat. No.: B7546221
M. Wt: 221.25 g/mol
InChI Key: IQCRXWUCMRRAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylmethoxyoxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a phenyl group attached to a methoxyoxolane ring, which is further connected to a carboxamide group. Carboxamides are known for their significant role in medicinal chemistry due to their ability to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .

Properties

IUPAC Name

N-phenylmethoxyoxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(11-7-4-8-15-11)13-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCRXWUCMRRAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylmethoxyoxolane-2-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) . This method involves the activation of the carboxylic acid to form an intermediate, which then reacts with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using similar catalytic methods. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenylmethoxyoxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-phenylmethoxyoxolane-2-carboxamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-phenylmethoxyoxolane-2-carboxamide involves its ability to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various molecular targets and pathways, leading to potential therapeutic effects such as enzyme inhibition and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-1H-pyrrole-2-carboxamide
  • 5-Chloro-N-phenyl-1H-indole-2-carboxamide

Uniqueness

N-phenylmethoxyoxolane-2-carboxamide is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins. This property makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.